molecular formula C16H17NO6 B11304739 N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine

Cat. No.: B11304739
M. Wt: 319.31 g/mol
InChI Key: QGDPZKCLHUTQDR-UHFFFAOYSA-N
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Description

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine typically involves the esterification of 4-ethyl-2-oxo-2H-chromen-7-yl with acetic acid, followed by the coupling with beta-alanine. The reaction conditions often include the use of catalysts such as N,N’-carbonyldiimidazole to activate the carboxylic acid . The reaction is carried out in an organic solvent like dry dimethylformamide (DMF) at elevated temperatures (around 70°C) to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Properties

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

3-[[2-(4-ethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C16H17NO6/c1-2-10-7-16(21)23-13-8-11(3-4-12(10)13)22-9-14(18)17-6-5-15(19)20/h3-4,7-8H,2,5-6,9H2,1H3,(H,17,18)(H,19,20)

InChI Key

QGDPZKCLHUTQDR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC(=O)O

Origin of Product

United States

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